8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine
Overview
Description
“8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine” is a synthetic organic compound . It has a molecular formula of C17H20Cl2N6S and a molecular weight of 411.35.
Molecular Structure Analysis
This compound contains a total of 42 bonds, including 26 non-H bonds, 16 multiple bonds, 6 rotatable bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The functional groups present in this compound include 1 primary aromatic amine, 1 secondary aliphatic amine, and 1 sulfide .Scientific Research Applications
Antineoplastic Potential
PU-H71, a novel purine-based analog, including the structure 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine, has demonstrated significant antineoplastic potential. Its unique property of distinct expression profiles in malignant and normal cells makes it a promising candidate in precision medicine for cancer therapy. The compound's efficacy has been tested in preclinical models of malignancy, and it's currently under clinical examination. This marks a significant stride in targeting oncogenic properties, especially given that previous attempts with natural product-based compounds encountered limitations due to off-target toxicities. PU-H71's fully synthetic nature might be the key to achieving the specificity necessary for therapeutic efficacy, opening new avenues for molecular-based and traditional cytotoxic cancer chemotherapy (Trendowski, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLFQTWNRYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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